molecular formula C20H27N3OS B2693812 2-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one CAS No. 1351596-03-6

2-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one

Cat. No.: B2693812
CAS No.: 1351596-03-6
M. Wt: 357.52
InChI Key: JXPJAIRGRBSARO-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one is a synthetic small molecule offered for research purposes. This compound features a distinct molecular architecture that combines a benzylsulfanyl (thioether) moiety, a piperidine ring, and a 3,5-dimethylpyrazole group. Such a structure is of significant interest in medicinal chemistry and drug discovery, as these functional groups are commonly found in compounds that modulate various biological pathways . The inclusion of a pyrazole ring is particularly noteworthy, as this heterocycle is a established pharmacophore in the development of potent and selective kinase inhibitors . Researchers can investigate this molecule as a novel chemical tool for probing biological systems or as a key intermediate or building block in the synthesis of more complex target compounds. The presence of the sulphanyl ether linkage and the piperidine scaffold suggests potential for interactions with a range of enzyme active sites. This product is intended for laboratory research by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experiments to fully characterize the properties and activity of this compound for their specific applications.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-16-12-17(2)23(21-16)13-18-8-10-22(11-9-18)20(24)15-25-14-19-6-4-3-5-7-19/h3-7,12,18H,8-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPJAIRGRBSARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)C(=O)CSCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone.

    Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.

    Introduction of the Benzylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study biological pathways involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially modifying their function. The pyrazole and piperidine rings may interact with various receptors or enzymes, influencing their activity and leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with four structurally related molecules from diverse sources (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound ID/Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₂₀H₂₇N₃OS* 389.5* 2-(Benzylsulfanyl), 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl
T500-1965 C₂₂H₃₄N₄O₃ 402.54 4-(1-Oxa-9-azaspiro[5.5]undecane-9-carbonyl)piperidin-1-yl, 3,5-dimethylpyrazol-1-yl
S743-0127 C₁₈H₂₈N₄O₃ 348.44 1-Ethyl-1H-pyrazole-3-carbonyl, 4-piperidinyl, rel-(3R,4S)-azetidin-2-one
BJ51566 C₂₂H₃₁N₃OS 385.57 4-(Propan-2-ylsulfanyl)phenyl, 4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl
6-{[2-(4-Benzylpiperidin-1-yl)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one C₂₃H₂₆N₂O₂S Not provided Benzoxazolone core, sulfinyl linker, 4-benzylpiperidin-ethyl

*Calculated based on structural analysis.

Structural and Functional Analysis

Target Compound vs. BJ51566
  • Common Features : Both share the 4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl group, indicating a conserved pharmacophore likely targeting similar biological pathways (e.g., kinase inhibition).
  • Key Difference: The target compound’s 2-benzylsulfanyl group contrasts with BJ51566’s 4-(propan-2-ylsulfanyl)phenyl substituent.
Target Compound vs. T500-1965
  • Divergent Core : T500-1965 incorporates a spirocyclic 1-oxa-9-azaspiro[5.5]undecane-9-carbonyl group on the piperidine, increasing molecular weight (402.54 vs. 389.5) and rigidity. This modification may improve metabolic stability but reduce cell permeability.
Target Compound vs. S743-0127
  • Functional Groups : S743-0127 replaces the pyrazole-piperidine motif with a pyrazole-3-carbonyl and azetidin-2-one ring. The lower molecular weight (348.44) and simplified structure suggest distinct bioavailability and target selectivity.
Target Compound vs. Benzoxazolone Derivative
  • Core Structure: The benzoxazolone derivative features a fused heterocyclic ring system with a sulfinyl linker, diverging entirely from the ethanone backbone of the target compound. This structural disparity implies non-overlapping applications, such as protease inhibition or allosteric modulation.

Implications of Substituent Variations

  • Benzylsulfanyl vs. Propan-2-ylsulfanyl : The aromatic benzyl group in the target compound may enhance binding to hydrophobic pockets in biological targets, whereas the aliphatic propan-2-ylsulfanyl in BJ51566 could favor solubility .
  • Pyrazole Modifications : The conserved 3,5-dimethylpyrazole in the target compound and BJ51566 suggests a role in coordinating metal ions or hydrogen bonding, critical for enzymatic inhibition .

Biological Activity

2-(Benzylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one is a complex organic compound notable for its structural features, which include a benzylsulfanyl group, a piperidine ring, and a pyrazole moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and anti-inflammatory pathways.

Chemical Structure and Properties

The IUPAC name for this compound is 2-benzylsulfanyl-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]ethanone. It has a molecular formula of C20H27N3OSC_{20}H_{27}N_3OS and a molecular weight of approximately 357.5 g/mol. The presence of the sulfur atom in the benzylsulfanyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various receptors and enzymes. The benzylsulfanyl group can interact with thiol groups in proteins, potentially modifying their function. The pyrazole and piperidine rings may influence signaling pathways related to pain and inflammation, leading to its pharmacological effects.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines or modulate inflammatory pathways.
  • Neuropharmacological Effects : The structure suggests potential interactions with neurotransmitter receptors, which could lead to analgesic effects.

Case Studies

A few studies have highlighted the biological activity of similar compounds:

  • Study on Pyrazole Derivatives : A study indicated that pyrazole derivatives exhibit significant anti-inflammatory effects in animal models. The mechanism involved inhibition of NF-kB signaling pathways, which are crucial in inflammation .
  • Neuropharmacological Evaluation : Research on compounds with piperidine moieties suggests they may act as modulators of neurotransmitter systems, impacting pain perception and mood disorders .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activities
3-(Benzylsulfanyl)-1-{4-[3,5-dimethylpyrazol]}propan-1-oneSimilar benzylsulfanyl and pyrazole groupsAnti-inflammatory
2-(Benzylsulfanyl)-4-{3,5-dimethylpyrazole}propan-1-oneSimilar sulfonamide groupNeuroprotective effects

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how is its purity validated?

Synthesis typically involves multi-step reactions, including:

  • Suzuki coupling or nucleophilic substitution to introduce the pyrazole-methyl-piperidine moiety.
  • Thioether formation (benzylsulfanyl group) via alkylation of a thiol intermediate. Analytical validation includes:
  • HPLC with UV detection (e.g., using a C18 column and methanol-buffer mobile phase, pH 4.6–6.5) to assess purity .
  • Mass spectrometry (exact mass: ~367.2 g/mol) and NMR to confirm structural integrity .

Q. How is the structural identity of this compound confirmed in academic studies?

  • Single-crystal X-ray diffraction resolves bond angles and stereochemistry, as demonstrated for structurally similar pyrazole-piperidine derivatives .
  • FT-IR spectroscopy verifies functional groups (e.g., C=O at ~1700 cm⁻¹, S–C stretching at ~600 cm⁻¹) .
  • Chromatographic retention time alignment against reference standards in buffered mobile phases (e.g., sodium acetate/1-octanesulfonate at pH 4.6) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Control for sample degradation : Organic degradation during long assays (e.g., over 9 hours) alters bioactivity; stabilize samples via cooling or inert atmospheres .
  • Orthogonal assays : Combine enzymatic inhibition studies with cell-based assays to validate target engagement .
  • Batch-to-batch variability analysis : Use HPLC to ensure consistent purity (>95%) and exclude impurities as confounding factors .

Q. What computational strategies predict the binding affinity of this compound with kinase targets?

  • Molecular docking : Use the compound’s 3D structure (PubChem CID: B5597810) to model interactions with ATP-binding pockets of kinases .
  • QSAR modeling : Correlate substituent effects (e.g., pyrazole methylation) with activity using datasets from analogs like 4-(piperidinyl)benzaldehyde derivatives .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize high-affinity candidates .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Pyrazole modifications : Replace 3,5-dimethyl groups with electron-withdrawing substituents (e.g., Cl, F) to enhance metabolic stability, as seen in fluorinated benzisoxazole-piperidine analogs .
  • Piperidine flexibility : Introduce spiro or fused rings (e.g., spiro[piperidine-4,2'-quinoxalin]-3'-one) to restrict conformational freedom and improve selectivity .
  • Benzylsulfanyl substitution : Replace sulfur with sulfoxide/sulfone groups to modulate solubility and target binding, as demonstrated in sulfonamide-based antimicrobial agents .

Methodological Notes

  • Synthetic yield optimization : Employ microwave-assisted synthesis for pyrazole coupling (reduces reaction time from hours to minutes) .
  • Stability testing : Store the compound at –20°C under nitrogen, as analogs with labile thioether bonds degrade rapidly at room temperature .
  • Data reproducibility : Validate assays using pharmacopeial standards (e.g., USP methods for column selection and buffer preparation) .

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